アルテアヌインB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

Arteannuin B has a wide range of scientific research applications, including:

作用機序

アルテアヌインBは、いくつかのメカニズムを通じてその効果を発揮します。

抗腫瘍活性: This compoundは、腫瘍細胞における解糖を調節し、ユビキチン結合酵素UBE2D3を介したNF-κBの活性化を阻害します.

抗炎症活性: This compoundは、誘導型一酸化窒素合成酵素およびシクロオキシゲナーゼ-2の発現を下方制御することにより、一酸化窒素およびプロスタグランジンE2の産生を阻害します.

類似の化合物との比較

This compoundは、その特定の化学構造と生物活性のために、セスキテルペンラクトンの中でユニークです。類似の化合物には以下が含まれます。

アルテミシニン: ヨモギからの別のセスキテルペンラクトンで、抗マラリア特性で知られています.

ジヒドロthis compound: This compoundの誘導体で、不飽和二重結合がなく、NF-κBの活性化を阻害する効果が低くなっています.

This compoundは、その強力な抗腫瘍および抗炎症活性により際立っており、さまざまな治療分野におけるさらなる研究開発のための有望な候補となっています。

生化学分析

Biochemical Properties

Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.

Cellular Effects

Arteannuin B has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.

Molecular Mechanism

Arteannuin B exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that Arteannuin B may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

Arteannuin B demonstrates changes in its effects over time in laboratory settings. For instance, Arteannuin B-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.

Metabolic Pathways

Arteannuin B is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.

準備方法

合成経路と反応条件

アルテアヌインBは、さまざまな化学反応によって合成することができます。 一般的な方法の1つは、this compoundが穏やかな条件下、例えば、室温でメタノール中で試薬の等モル量を撹拌して、薬理活性アミンと反応するマイケル反応です . さらに、this compoundは、単一乳化法を用いてポリ乳酸-コ-グリコール酸(PLGA)マイクロカプセルに組み込むことができます。 この方法では、粒子径が69.10 μm、薬物負荷が37.8%、封入率が85%のマイクロカプセルが調製されます .

工業的生産方法

This compoundの工業的生産には、通常、シリカゲル上のクロマトグラフィーを用いて、石油エーテル中の酢酸エチルの勾配で、ヨモギの地上部から化合物を抽出することが含まれます . この方法により、高純度のthis compoundが得られ、大規模生産にスケールアップできます。

化学反応の分析

反応の種類

アルテアヌインBは、さまざまな化学反応を受けます。これには以下が含まれます。

マイケル反応: This compoundは、穏やかな条件下で、置換されたピペラジン、ピペリジン、および二環式アミンなどのN-求核剤と反応します.

酸化と還元: This compoundは、酸化および還元反応によって化学的に修飾して、生物活性を高めた誘導体を作ることができます.

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまなアミン誘導体が含まれ、これらは抗菌および抗腫瘍活性の増加を示しています .

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途があります。

類似化合物との比較

Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:

Artemisinin: Another sesquiterpene lactone from Artemisia annua, known for its antimalarial properties.

Dihydroarteannuin B: A derivative of arteannuin B that lacks the unsaturated double bond and is less effective in inhibiting NF-κB activation.

Arteannuin B stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.

特性

CAS番号 |

50906-56-4 |

|---|---|

分子式 |

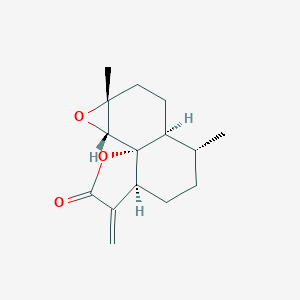

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |

InChIキー |

QWQSMEDUZQDVLA-USPGQWGOSA-N |

異性体SMILES |

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

正規SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

外観 |

Powder |

ピクトグラム |

Irritant |

同義語 |

arteannuin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。